molecular formula C22H18N2O4 B10900460 N-[(1Z)-3-[(3-acetylphenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-3-[(3-acetylphenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B10900460
M. Wt: 374.4 g/mol
InChI Key: AGYLWQGSEJOCEA-ZHZULCJRSA-N
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Description

N~1~-[(Z)-1-[(3-ACETYLANILINO)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a benzamide core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(Z)-1-[(3-ACETYLANILINO)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[(Z)-1-[(3-ACETYLANILINO)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1-[(Z)-1-[(3-ACETYLANILINO)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(Z)-1-[(3-ACETYLANILINO)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(Z)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H18N2O4/c1-15(25)17-9-5-10-18(13-17)23-22(27)20(14-19-11-6-12-28-19)24-21(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,27)(H,24,26)/b20-14-

InChI Key

AGYLWQGSEJOCEA-ZHZULCJRSA-N

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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